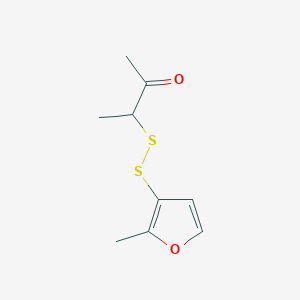
1-Ethylundecyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylundecyl butyrate can be synthesized through the esterification reaction between 1-ethylundecanol and butyric acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
1-Ethylundecanol+Butyric Acid→1-Ethylundecyl Butyrate+Water
The reaction mixture is heated under reflux to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of esters like this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of acid catalysts and controlled temperatures ensures the consistent production of high-purity esters .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylundecyl butyrate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 1-ethylundecanol and butyric acid.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: 1-Ethylundecanol and butyric acid.
Reduction: 1-Ethylundecanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
1-Ethylundecyl butyrate has several applications in scientific research, including:
Flavor and Fragrance Industry: Due to its pleasant aroma, it is used in the formulation of perfumes and flavoring agents.
Biological Studies: Esters like this compound are studied for their potential biological activities and interactions with various enzymes and receptors.
Industrial Applications: Used as solvents and intermediates in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-ethylundecyl butyrate involves its interaction with olfactory receptors, which are responsible for detecting its fragrance. Additionally, esters can act as substrates for enzymatic reactions, leading to their hydrolysis or transformation into other compounds. The molecular targets and pathways involved in these processes include olfactory receptors and esterases .
Comparison with Similar Compounds
Ethyl Acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl Butyrate: Known for its apple-like fragrance, used in flavorings and perfumes.
Uniqueness: 1-Ethylundecyl butyrate stands out due to its specific combination of a long alkyl chain and a butyrate group, giving it unique properties in terms of solubility, volatility, and fragrance profile compared to shorter-chain esters .
Properties
CAS No. |
61295-43-0 |
|---|---|
Molecular Formula |
C9H12O2S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
3-[(2-methylfuran-3-yl)disulfanyl]butan-2-one |
InChI |
InChI=1S/C9H12O2S2/c1-6(10)8(3)12-13-9-4-5-11-7(9)2/h4-5,8H,1-3H3 |
InChI Key |
ZMBFYMNXBQZWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)SSC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


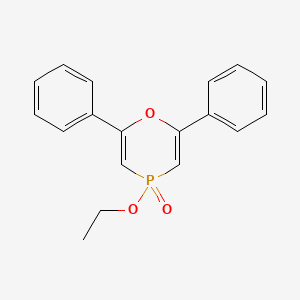
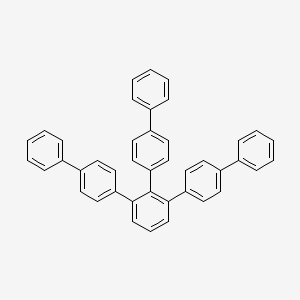
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methyl-](/img/structure/B14582242.png)
![7-[5-Oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B14582246.png)
![1-Methyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14582252.png)
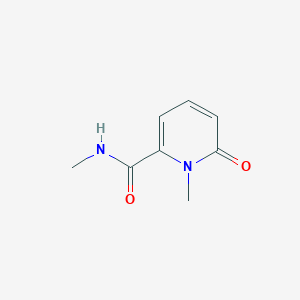
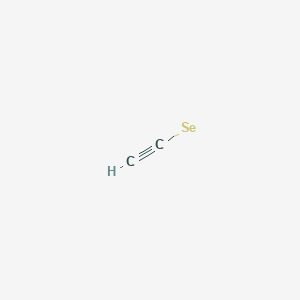
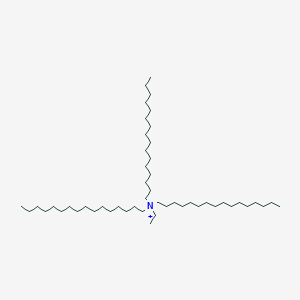
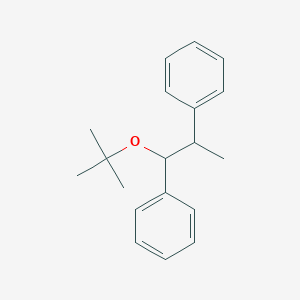
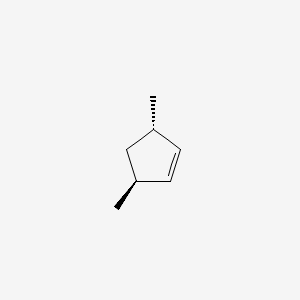
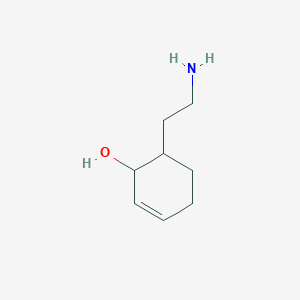
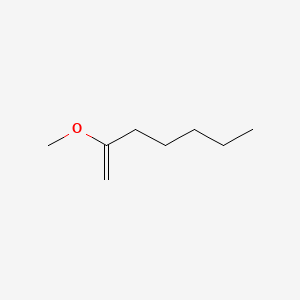

![2-(2-Hydroxyethyl)-3-[2-phenyl-2-(propan-2-yl)hydrazinylidene]butanoic acid](/img/structure/B14582312.png)
